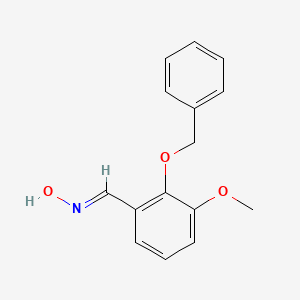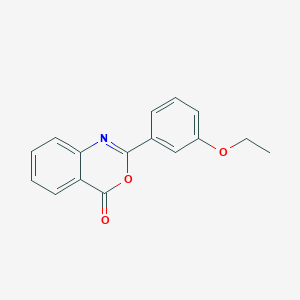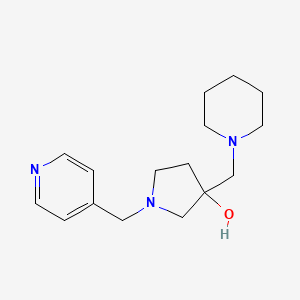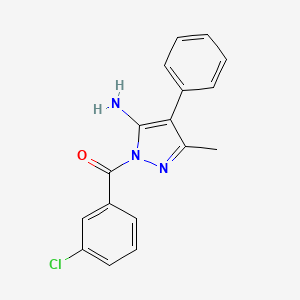
2-(benzyloxy)-3-methoxybenzaldehyde oxime
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound "2-(benzyloxy)-3-methoxybenzaldehyde oxime" is a derivative of methoxybenzaldehyde with a specific functional group arrangement. This compound is involved in various synthetic and analytical chemical processes due to its unique structural features.
Synthesis Analysis
The synthesis of derivatives similar to 2-(benzyloxy)-3-methoxybenzaldehyde oxime involves processes like O-alkylation and Vilsmeier-Hack reactions. For instance, 4-benzyloxy-2-methoxybenzaldehyde, a related compound, is synthesized from 3-methoxyphenol with an overall yield of 82.26% under optimized conditions (Lu Yong-zhong, 2011).
Molecular Structure Analysis
The molecular structure of methoxybenzaldehyde oxime derivatives showcases different conformations and hydrogen-bonding patterns based on the arrangement of methoxy groups and the oxime unit. For example, in certain derivatives, the arrangements are s-cis, leading to different types of hydrogen bonds forming chain or dimer structures (L. Gomes et al., 2018).
Chemical Reactions and Properties
The chemical behavior of 2-(benzyloxy)-3-methoxybenzaldehyde oxime is influenced by its structural components. For example, reactions of similar structures with alkynes, alkenes, or allenes using a rhodium catalyst system can lead to different products based on the substituents present (Ken Kokubo et al., 1999).
Physical Properties Analysis
The physical properties of benzaldehyde oxime derivatives can be understood through their crystal structures and intermolecular interactions. The crystalline arrangement and the presence of different substituents affect the stability and physical characteristics of these compounds (H. Özay et al., 2013).
Chemical Properties Analysis
The chemical properties of derivatives like 2-(benzyloxy)-3-methoxybenzaldehyde oxime are significantly defined by the functional groups attached to the aromatic ring. The presence of methoxy and benzyloxy groups influences the reactivity towards different chemical reagents and conditions. For instance, bromination reactions and their outcomes can vary significantly depending on the position and nature of these substituents (E. Dubost et al., 2011).
Scientific Research Applications
Organic Synthesis and Catalysis
- Reduction and Oxidation Reactions: The reduction of aldehyde groups in derivatives similar to 2-(benzyloxy)-3-methoxybenzaldehyde leads to the formation of methoxymethyl or methyl analogues, which can be further oxidized into corresponding o-benzoquinones. This process highlights its role in synthesizing sterically hindered catechols and benzoquinones, offering insights into photostability improvements through structural modifications (Arsenyev et al., 2016).
- Catalytic Applications: Research into the catalytic oxidation of aryloximes to arylaldehydes has shown the effectiveness of ruthenium (III) chloride in facilitating these transformations, highlighting its potential in synthetic chemistry for efficient and selective oxidation processes (Manjunatha et al., 2021).
Anticancer Research
- Anticancer Activity: A study on benzyloxybenzaldehyde derivatives against HL-60 cells showed significant anticancer activity, particularly for compounds structurally related to 2-(benzyloxy)-3-methoxybenzaldehyde. These compounds were found to induce cell cycle arrest and apoptosis, highlighting their therapeutic potential (Lin et al., 2005).
Materials Science
- Photocatalytic Applications: The selective photocatalytic oxidation of benzyl alcohol and its derivatives into corresponding aldehydes on titanium dioxide under visible light irradiation demonstrates the utility of such compounds in environmental applications and synthetic organic chemistry (Higashimoto et al., 2009).
Pharmaceutical Applications
- Radiosynthesis and Biodistribution: Fluorinated aldehyde-containing prosthetic groups have been developed for quantitative receptor imaging using PET. This study illustrates the use of aldehyde functionalities in designing novel imaging agents for diagnostic purposes (Glaser et al., 2008).
Crystallography
- Structural Analysis: Crystal structures of methoxybenzaldehyde oxime derivatives, including those with substituents similar to 2-(benzyloxy)-3-methoxybenzaldehyde, have been investigated to understand different conformations and hydrogen-bonding patterns, contributing to the field of molecular design and crystal engineering (Gomes et al., 2018).
Mechanism of Action
Safety and Hazards
Future Directions
Recent developments in oxime research have focused on improving their ability to cross the blood-brain barrier for the treatment of organophosphorus poisoning . This could be beneficial for future directions in the development of oxime and other drug delivery systems into the central nervous system .
properties
IUPAC Name |
(NE)-N-[(3-methoxy-2-phenylmethoxyphenyl)methylidene]hydroxylamine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15NO3/c1-18-14-9-5-8-13(10-16-17)15(14)19-11-12-6-3-2-4-7-12/h2-10,17H,11H2,1H3/b16-10+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QHPDDALWSCCFRP-MHWRWJLKSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1OCC2=CC=CC=C2)C=NO |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=CC(=C1OCC2=CC=CC=C2)/C=N/O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(E)-1-[2-(benzyloxy)-3-methoxyphenyl]-N-hydroxymethanimine | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-{4-[(3-fluorophenyl)sulfonyl]-1-piperazinyl}-2-(1-piperidinyl)pyrimidine](/img/structure/B5540645.png)
![4-[(4-bromobenzylidene)amino]-5-(3,4-dimethoxyphenyl)-4H-1,2,4-triazole-3-thiol](/img/structure/B5540668.png)
![9-(5-acetylpyridin-2-yl)-2-[2-(1H-imidazol-4-yl)ethyl]-2,9-diazaspiro[5.5]undecan-3-one](/img/structure/B5540675.png)

![(4aS*,7aR*)-1-[(2-methyl-1,3-thiazol-4-yl)carbonyl]-4-pyrimidin-2-yloctahydrothieno[3,4-b]pyrazine 6,6-dioxide](/img/structure/B5540679.png)

![5-ethyl-4-[(3-phenoxybenzylidene)amino]-4H-1,2,4-triazole-3-thiol](/img/structure/B5540685.png)
![2-[(5,6-dimethylthieno[2,3-d]pyrimidin-4-yl)thio]-1-(4-fluorophenyl)ethanone](/img/structure/B5540690.png)
![1-{4-[4-(1-naphthylmethyl)-1-piperazinyl]phenyl}ethanone](/img/structure/B5540698.png)
![N-(4-{[4-(4-fluorophenyl)-1-piperazinyl]carbonyl}phenyl)acetamide](/img/structure/B5540705.png)

![2-{4-[(4-ethyl-1-piperazinyl)carbonyl]phenoxy}pyrimidine](/img/structure/B5540707.png)
![2-[({1-[(2-benzyl-1,3-thiazol-4-yl)carbonyl]-4-piperidinyl}oxy)methyl]pyridine](/img/structure/B5540712.png)
![1-methyl-2-[5-(1-piperidinylmethyl)-2-furyl]-1H-benzimidazole](/img/structure/B5540729.png)